![molecular formula C21H21N3O2S B5206737 5-cyano-4-(2-furyl)-2-methyl-N-phenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5206737.png)
5-cyano-4-(2-furyl)-2-methyl-N-phenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-cyano-4-(2-furyl)-2-methyl-N-phenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide” is a type of hybrid molecule . These hybrid molecules are known to contain fragments of anestesin and 4-(2-furyl)-1,4-dihydronicotinonitrile .
Synthesis Analysis
The synthesis of such hybrid molecules typically starts from diketene, ethyl 4-aminobenzoate, cyanothioacetamide, and furfural . The resulting compounds have been investigated for their analgesic activity in vivo .Molecular Structure Analysis
The molecular structure of this compound includes a total of 34 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 nitrile (aliphatic), and 1 Furane .Wissenschaftliche Forschungsanwendungen
- Boron-Carrier for Neutron Capture Therapy : Boronic acids and their esters, including Oprea1_374061, have been explored as potential drug candidates and drug delivery devices. Neutron capture therapy, which relies on the selective uptake of boron carriers in tumor cells, is an area of interest. However, these compounds are only marginally stable in water, and their hydrolysis kinetics depend on substituents in the aromatic ring. Researchers must consider this instability when designing boronic pinacol esters for pharmacological purposes .
- A derivative of Oprea1_374061, specifically methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate, demonstrated significant antiproliferative activity. In particular, it inhibited tumor-cell growth (maximum 39% inhibition) in MB-468 breast cancer cells at a concentration of 10^(-5) M .
- Protodeboronation reactions using boron ate complexes have been investigated. For instance, less nucleophilic reagents like (3,5-bis(trifluoromethyl)phenyl)lithium were used to prevent aryl addition to lactam moieties during the synthesis of indolizidine compounds. Oprea1_374061 derivatives may find applications in such catalytic processes .
Drug Design and Development
Antiproliferative Activity
Catalysis and Protodeboronation
Zukünftige Richtungen
The future directions in the research of such compounds could involve further investigation of their biological activities. The polypharmaceutical approach, which involves the development and/or use of a single drug which can bind several protein targets or act on different biochemical routes simultaneously, is an actively developing area . The use of hybrid bioactive molecules allows combined therapy of the multifactor diseases with a single drug .
Wirkmechanismus
Target of Action
Similar compounds have shown antiproliferative and antimicrobial activity . The compound’s activity against tumor cells suggests that it may target proteins or pathways involved in cell proliferation .
Mode of Action
For instance, some compounds inhibit the function of their target proteins, leading to a decrease in cell proliferation .
Biochemical Pathways
Given its antiproliferative activity, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
The metabolism and excretion of these compounds can vary, affecting their bioavailability.
Result of Action
The compound has shown significant antiproliferative activity, with a maximum percent tumor-cell growth inhibition of 39% (MB-468 breast cancer). It was active against 23 cell lines considering tumor-cell growth percent values . This suggests that the compound’s action results in the inhibition of tumor cell growth.
Eigenschaften
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-propylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-12-27-21-16(13-22)19(17-10-7-11-26-17)18(14(2)23-21)20(25)24-15-8-5-4-6-9-15/h4-11,19,23H,3,12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKAOPBDXKNTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.